molecular formula C24H30N2O4 B11448991 Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide

Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide

Cat. No.: B11448991
M. Wt: 410.5 g/mol
InChI Key: AOXBZGXIQJWWLN-UHFFFAOYSA-N
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Description

Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide is a complex organic compound with a unique structure that combines a cyclohexylcarbonyl group, a 2,4-dimethoxyphenyl group, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide typically involves multiple steps, starting with the preparation of the individual components. The cyclohexylcarbonyl group can be introduced through acylation reactions, while the 2,4-dimethoxyphenyl group can be synthesized from 2,4-dimethoxybenzaldehyde. The phenylalaninamide moiety is derived from phenylalanine through amidation reactions. The final compound is obtained by coupling these components under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently. Purification methods such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)glycine
  • Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)valine
  • Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucine

Uniqueness

Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted applications .

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[1-(2,4-dimethoxyanilino)-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C24H30N2O4/c1-29-19-13-14-20(22(16-19)30-2)25-24(28)21(15-17-9-5-3-6-10-17)26-23(27)18-11-7-4-8-12-18/h3,5-6,9-10,13-14,16,18,21H,4,7-8,11-12,15H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

AOXBZGXIQJWWLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3)OC

Origin of Product

United States

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